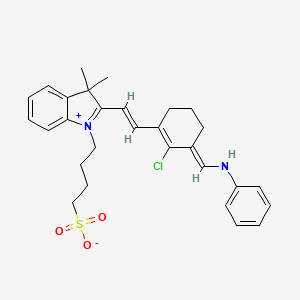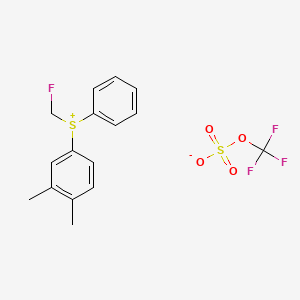
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that features an azido group, an ethoxy group, and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from simpler precursor molecules. One common approach is to start with a sugar derivative, such as glucose, and introduce the azido and ethoxy groups through a series of chemical reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the azido group can produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study biochemical pathways. The azido group, in particular, is useful for bioorthogonal chemistry, allowing researchers to label and track biomolecules in living systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the azido group can be used to create prodrugs that are activated in specific biological environments, enhancing the efficacy and selectivity of treatments.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol depends on its specific application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This allows for the selective labeling and modification of biomolecules, facilitating the study of complex biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azido-sugar derivatives, such as 2-azido-2-deoxyglucose and 6-azido-6-deoxygalactose. These compounds share the azido group and sugar backbone but differ in the specific arrangement of functional groups.
Uniqueness
What sets (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol apart is its combination of the azido group with an ethoxy group and multiple hydroxyl groups. This unique structure provides a distinct set of chemical properties and reactivity, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H15N3O6 |
|---|---|
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-12)7(15)6(14)5(13)3-17-8/h5-7,12-15H,1-4H2/t5-,6-,7+,8-/m1/s1 |
Clé InChI |
TXIWDMGGRBUWOQ-OOJXKGFFSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H]([C@](O1)(CO)OCCN=[N+]=[N-])O)O)O |
SMILES canonique |
C1C(C(C(C(O1)(CO)OCCN=[N+]=[N-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)



![A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid](/img/structure/B11827086.png)
![methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11827094.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)


![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11827118.png)
![2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B11827124.png)
